(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
Description
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and isopropoxy (OCH(CH₃)₂) groups at positions 6, 2, and 3, respectively, along with a methylsulfane (-SCH₃) moiety. Sulfane sulfur compounds (containing a labile sulfur atom bonded to another sulfur, e.g., -S-S-) are redox-active and implicated in biological signaling, antioxidant activity, and post-translational modifications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-8-5-4-7(11)10(14-3)9(8)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBJJYGLNWAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Isopropoxylation: Addition of an isopropoxy group to the phenyl ring.
Methylsulfane Addition: Introduction of a methylsulfane group.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The isopropoxylation and methylsulfane addition steps may involve the use of isopropyl alcohol and methylthiol, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and specificity. The methylsulfane group may also play a role in modulating its activity by affecting its chemical reactivity and stability.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The table below compares (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane with analogs differing in substituents:
Key Observations :
- Steric Effects : The isopropoxy group in the target compound reduces accessibility for nucleophilic attacks (e.g., by cyanide or phosphines) compared to methoxy analogs .
- Electronic Effects : Electron-withdrawing groups (Br, F) increase the electrophilicity of the sulfur center, enhancing reactivity with nucleophiles like CN⁻ or phosphines .
- Regiochemistry: Bromo at position 6 (vs.
Hazard and Handling Comparisons
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
